molecular formula C5H2F3LiN2O2 B6171676 lithium(1+) 1-(trifluoromethyl)-1H-imidazole-2-carboxylate CAS No. 2680542-82-7

lithium(1+) 1-(trifluoromethyl)-1H-imidazole-2-carboxylate

Cat. No.: B6171676
CAS No.: 2680542-82-7
M. Wt: 186
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Description

Lithium(1+) 1-(trifluoromethyl)-1H-imidazole-2-carboxylate is a chemical compound that features a lithium ion coordinated to a trifluoromethyl-substituted imidazole carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 1-(trifluoromethyl)-1H-imidazole-2-carboxylate typically involves the reaction of 1-(trifluoromethyl)-1H-imidazole-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), under controlled temperature conditions to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the product, such as crystallization or recrystallization, to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 1-(trifluoromethyl)-1H-imidazole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Lithium(1+) 1-(trifluoromethyl)-1H-imidazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of lithium(1+) 1-(trifluoromethyl)-1H-imidazole-2-carboxylate involves its interaction with molecular targets through coordination and electrostatic interactions. The lithium ion can modulate the activity of enzymes and proteins by binding to specific sites, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Lithium bis(trifluoromethane)sulfonimide: Another lithium compound with a trifluoromethyl group, used in similar applications.

    Lithium trifluoromethanesulfonate: Known for its use in organic synthesis and as an electrolyte in batteries.

    Lithium cyclo-difluoromethane-1,1-bis(sulfonyl)imide: Evaluated as an electrolyte additive in lithium-ion batteries.

Uniqueness

Lithium(1+) 1-(trifluoromethyl)-1H-imidazole-2-carboxylate is unique due to its imidazole ring structure, which provides additional sites for chemical modification and interaction with biological targets. This structural feature distinguishes it from other lithium compounds and enhances its versatility in various applications.

Properties

CAS No.

2680542-82-7

Molecular Formula

C5H2F3LiN2O2

Molecular Weight

186

Purity

95

Origin of Product

United States

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